molecular formula C17H24N2O3 B5320078 (2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5320078
M. Wt: 304.4 g/mol
InChI Key: AQNKUGNUUVXILY-FMIVXFBMSA-N
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Description

(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group and an ethylhexyl chain

Properties

IUPAC Name

(E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-5-6-14(4-2)13-18-17(20)12-9-15-7-10-16(11-8-15)19(21)22/h7-12,14H,3-6,13H2,1-2H3,(H,18,20)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNKUGNUUVXILY-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with 2-ethylhexylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The ethylhexyl chain may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-ethylhexyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amine group instead of a nitro group.

    (2E)-N-(2-ethylhexyl)-3-(4-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of a nitro group.

Uniqueness

(2E)-N-(2-ethylhexyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.

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